Dbo-HF
Description
Dbo-HF (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:
- Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems .
- Synthetic Accessibility: Rated 2.07, indicating a moderately complex synthesis pathway involving palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C .
Properties
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrofluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.FH/c1-2-5-9-10-6-4-8-11(9)7-3-1;/h1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAPWMQJTDRZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic protocols have been developed to construct Dbo-HF and its derivatives. Common methods include:
Cyclocondensation: This involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often using microwave irradiation to enhance reaction rates.
Copper Catalysis: A one-pot synthesis involving copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.
1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form triazoles, which can then be converted to this compound derivatives.
Domino Reactions: These involve a sequence of elimination, rearrangement, and addition reactions to form the desired product.
Ugi Four-Component Reaction: This multicomponent reaction followed by intramolecular O-arylation is another efficient route to synthesize this compound derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as cyclocondensation and copper catalysis due to their high yields and relatively simple reaction conditions. Microwave-assisted synthesis is also gaining popularity in industrial settings for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Dbo-HF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound typically yields amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted this compound compounds, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Dbo-HF has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are used in the study of biological pathways and mechanisms.
Industry: This compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Dbo-HF involves its interaction with specific molecular targets and pathways. For instance, as an antidepressant, it modulates neurotransmitter levels in the brain by inhibiting the reuptake of serotonin and norepinephrine. As an analgesic, it interacts with opioid receptors to alleviate pain. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dbo-HF belongs to the boronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) from the same chemical class :
Table 1: Structural and Functional Comparison
| Property | This compound (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 219.26 g/mol | 253.26 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.67 (estimated) |
| Solubility | 0.24 mg/mL | 0.31 mg/mL (estimated) | 0.18 mg/mL (estimated) |
| Synthetic Pathway | Pd-catalyzed coupling | Pd-mediated coupling | Ni-catalyzed halogenation |
| Bioavailability | 0.55 | 0.60 (estimated) | 0.48 (estimated) |
Key Findings:
This increases reactivity in cross-coupling reactions but reduces solubility . (6-Bromo-2,3-dichlorophenyl)boronic acid, with two chlorine atoms, shows higher Log Po/w (2.67) and lower solubility than this compound, highlighting the trade-off between lipophilicity and aqueous compatibility .
Synthetic Complexity:
- This compound’s synthesis requires precise palladium catalysis, whereas nickel-catalyzed routes for dichloro-substituted analogs may introduce impurities, affecting yield .
Biological Performance: this compound’s BBB permeability and lack of CYP inhibition distinguish it from analogs like (3-Bromo-5-chlorophenyl)boronic acid, which may exhibit higher metabolic clearance due to unoptimized substituent positioning .
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